molecular formula C24H23N3O4 B11118683 2-{(2E)-2-[4-(benzyloxy)benzylidene]hydrazinyl}-N-(2-ethoxyphenyl)-2-oxoacetamide

2-{(2E)-2-[4-(benzyloxy)benzylidene]hydrazinyl}-N-(2-ethoxyphenyl)-2-oxoacetamide

Cat. No.: B11118683
M. Wt: 417.5 g/mol
InChI Key: DZDJPDGUHILYAJ-PCLIKHOPSA-N
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Description

2-(2-{(E)-1-[4-(BENZYLOXY)PHENYL]METHYLIDENE}HYDRAZINO)-N-(2-ETHOXYPHENYL)-2-OXOACETAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzyloxyphenyl group, a hydrazino group, and an ethoxyphenyl group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{(E)-1-[4-(BENZYLOXY)PHENYL]METHYLIDENE}HYDRAZINO)-N-(2-ETHOXYPHENYL)-2-OXOACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the condensation of 4-(benzyloxy)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 2-ethoxyphenyl isocyanate under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Advanced techniques like continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-{(E)-1-[4-(BENZYLOXY)PHENYL]METHYLIDENE}HYDRAZINO)-N-(2-ETHOXYPHENYL)-2-OXOACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2-{(E)-1-[4-(BENZYLOXY)PHENYL]METHYLIDENE}HYDRAZINO)-N-(2-ETHOXYPHENYL)-2-OXOACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-{(E)-1-[4-(BENZYLOXY)PHENYL]METHYLIDENE}HYDRAZINO)-N-(2-ETHOXYPHENYL)-2-OXOACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)benzamide
  • 2-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)phenol
  • 4-Benzyloxy-2-methylphenylboronic acid

Uniqueness

Compared to similar compounds, 2-(2-{(E)-1-[4-(BENZYLOXY)PHENYL]METHYLIDENE}HYDRAZINO)-N-(2-ETHOXYPHENYL)-2-OXOACETAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for various research and industrial purposes.

Properties

Molecular Formula

C24H23N3O4

Molecular Weight

417.5 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-N'-[(E)-(4-phenylmethoxyphenyl)methylideneamino]oxamide

InChI

InChI=1S/C24H23N3O4/c1-2-30-22-11-7-6-10-21(22)26-23(28)24(29)27-25-16-18-12-14-20(15-13-18)31-17-19-8-4-3-5-9-19/h3-16H,2,17H2,1H3,(H,26,28)(H,27,29)/b25-16+

InChI Key

DZDJPDGUHILYAJ-PCLIKHOPSA-N

Isomeric SMILES

CCOC1=CC=CC=C1NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=CC=C3

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C(=O)NN=CC2=CC=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

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